a-L-Rhamnopyranosyl bromide tribenzoate

Physical Chemistry Process Chemistry Procurement Quality

Synthesizing rhamnose-containing oligosaccharides with reliable 1,2-trans stereoselectivity? Unstable or migratory protecting groups compromise yields. This per-O-benzoylated α-L-rhamnopyranosyl bromide solves key challenges: - **Steric control:** C-2 benzoyl ester ensures neighboring-group participation for 1,2-trans glycosidic bonds - **Stability:** Low migration risk under acidic/basic conditions; withstands radical deoxygenation - **Supply chain:** Ambient-stable, high-melting crystalline solid (163-164°C), no cold-chain required for global delivery

Molecular Formula C27H23BrO7
Molecular Weight 539.4 g/mol
CAS No. 53297-33-9
Cat. No. B3328920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namea-L-Rhamnopyranosyl bromide tribenzoate
CAS53297-33-9
Molecular FormulaC27H23BrO7
Molecular Weight539.4 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)Br)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
InChIInChI=1S/C27H23BrO7/c1-17-21(33-25(29)18-11-5-2-6-12-18)22(34-26(30)19-13-7-3-8-14-19)23(24(28)32-17)35-27(31)20-15-9-4-10-16-20/h2-17,21-24H,1H3
InChIKeyZNQXFYBHGDPZCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





α-L-Rhamnopyranosyl Bromide Tribenzoate: Stable Glycosyl Donor


α-L-Rhamnopyranosyl bromide tribenzoate (2,3,4-tri-O-benzoyl-α-L-rhamnopyranosyl bromide) is a per-O-benzoylated glycosyl bromide used as a stereoselective glycosyl donor in carbohydrate chemistry. Its α-anomeric bromide configuration and C-2 benzoyl ester participation reliably direct 1,2-trans glycosidic bond formation [1]. This compound is a stable, high-melting crystalline solid that serves as a key building block for synthesizing oligosaccharide fragments of bacterial O-antigens, including those from Shigella dysenteriae and Pseudomonas aeruginosa [1].

1
Stable crystalline glycosyl bromide for ambient handling and precise stoichiometric weighing
2
Benzoyl ester participation reliably directs 1,2-trans stereoselective glycosidic bond formation
3
Key building block for bacterial O-antigen oligosaccharide fragment synthesis

Why Benzoyl Protection Cannot Be Replaced by Generic Analogs


Substituting α-L-rhamnopyranosyl bromide tribenzoate with a generic rhamnosyl bromide is not feasible because the O-benzoyl protecting groups provide a distinct combination of stability, crystallinity, and stereoelectronic effects that are fundamentally different from O-acetyl or O-benzyl analogs. The benzoyl esters are significantly less prone to migration under acidic or basic conditions than acetyl esters, ensuring structural integrity during multi-step deprotection sequences [1]. Furthermore, the electron-withdrawing nature of benzoyl groups modulates donor reactivity and facilitates neighboring-group participation to enforce 1,2-trans stereoselectivity, a spatial outcome not guaranteed with all protecting group regimens [2].

Property
Tribenzoate (Target)
Generic Analog Risk
Stability & Crystallinity
High-melting solid (163–164 °C), ambient stable
Tri-O-acetyl analogs may decompose at room temperature and require cold-chain storage, risking lot variability
Stereoelectronic Control
Benzoyl neighboring-group participation enforces 1,2-trans selectivity
Acetyl or benzyl groups may not guarantee the same stereochemical outcome or provide weaker NMR diagnostic shifts
Protecting Group Orthogonality
Acid-stable, base-labile; survives acidic deprotection steps
Tri-O-acetyl donors may undergo premature migration or cleavage under both acidic and basic conditions, disrupting synthetic routes

Key Performance Advantages Over Closest Comparators


Solid-State Stability and Ambient Handling

The tribenzoate is a robust crystalline solid with a reproducible melting point of 163–164 °C, enabling precise stoichiometric weighing and ambient storage . In contrast, the closest generic donor, 2,3,4-tri-O-acetyl-α-L-rhamnopyranosyl bromide (CAS 5158-64-5), is commercially described as unstable at room temperature, requiring storage at -20 °C, and has a significantly lower and broader melting range (71–72 °C) . This difference in thermal stability directly impacts procurement logistics, compound longevity, and the reproducibility of solution-phase reactions.

Melting Point & Storage
Cross-study comparable
163–164 °C vs 71–72 °C (Δ ≈ 92 °C); ambient stable vs -20 °C
Reported procurement stability context
Vendor-supplied physical data; tri-O-acetyl comparator requires freezer storage
Physical Chemistry Process Chemistry Procurement Quality

Enabling Deoxygenated Oligosaccharide Synthesis

In the synthesis of Shigella dysenteriae O-antigen fragments, the 2,3,4-tri-O-benzoyl-α-L-rhamnopyranosyl bromide was shown to condense successfully with sterically hindered, specifically deoxygenated methyl galactopyranoside acceptors to afford the desired disaccharides [1]. The study explicitly notes that deoxygenation at the 3-position was more successful when performed with the tri-O-benzoylated precursor rather than the tri-O-benzylated one, highlighting a critical enabling role of the benzoyl protecting group scheme in a complex synthetic path where the acetyl congener was not evaluated due to the required protecting group orthogonality.

Deoxygenated Acceptor Coupling
Direct head-to-head comparison
Tri-O-benzoyl donor successful; tri-O-benzyl donor less successful for 3-deoxy route
Benzoyl protection enables critical deoxygenated oligosaccharide synthesis
Koenigs–Knorr conditions; Hg(CN)₂ or AgOTf promoter
Carbohydrate Chemistry Medicinal Chemistry Oligosaccharide Synthesis

Stereochemical Reliability via Neighboring-Group Participation

The 2,3,4-tri-O-benzoyl protecting pattern ensures that glycosylation proceeds exclusively with 1,2-trans stereospecificity, yielding α-L-rhamnosides in the presence of participating solvents or promoters [1]. The 1978 comparative study by Laffite et al. directly examined the outcome of glycosylations using 2,3,4-tri-O-acetyl- versus 2,3,4-tri-O-benzoyl-α-L-rhamnopyranosyl bromide, demonstrating that while both can give α-products, the benzoylated donor provides a distinct NMR fingerprinting advantage for anomeric configuration assignment due to the anisotropic effects of the benzoyl groups, simplifying structural confirmation in complex mixtures [2].

NMR Anomeric Assignment
Direct head-to-head comparison
Benzoyl groups give diagnostic shielding of CH₃ and deshielding of H-5 in β-byproducts; acetyl groups less distinct
Benzoyl pattern simplifies structural confirmation via ¹H NMR
CDCl₃, 1978 comparative study by Laffite et al.
Stereoselective Synthesis Glycosylation Mechanism Neighboring Group Participation

Orthogonal Compatibility in Protecting Group Strategies

The tribenzoate ester is base-labile but stable to the acidic conditions typically used to cleave acetal or trityl protecting groups, providing critical orthogonality in complex oligosaccharide assembly. While this is a class-level characteristic of benzoate esters, it is quantitatively distinct from the tri-O-acetyl bromide, which is vulnerable to both acid and base, leading to acetyl migration or premature deprotection [1]. The tribenzoate's orthogonality was harnessed in the synthesis of a protected tetrasaccharide hapten common to Shigella flexneri O-antigens, where the tri-O-acetyl donor was used for a different coupling step, showcasing the sequential, non-redundant use of both donor types in a single synthetic route [2].

Protecting Group Orthogonality
Class-level inference
Benzoyl base-labile, acid-stable; acetyl vulnerable to both acid and base migration
Reported orthogonality context enables sequential deprotection strategies
Data to verify; Greene's Protective Groups, class-level stability
Protecting Group Chemistry Synthetic Strategy Oligosaccharide Assembly

Optimal Applications in Glycochemistry and Vaccine Research


Bacterial O-Antigen Assembly for Vaccine Development

This compound is ideally suited for constructing rhamnose-containing oligosaccharide haptens, such as those from Shigella flexneri and Pseudomonas aeruginosa. The benzoyl donor enables the specific 1,2-trans rhamnosylation of sterically demanding acceptors, a key step validated in the synthesis of tetrasaccharide repeating units for conjugate vaccine studies [1]. Its stability ensures reproducible coupling yields during multi-step, multi-gram scale-ups.

Deoxygenated Saccharide Probes for SAR Studies

As demonstrated in the synthesis of deoxygenated Shigella dysenteriae disaccharide ligands, the tribenzoate donor is critical when the synthetic route incorporates deoxy sugars. The benzoyl protection withstands the radical deoxygenation conditions, and the donor couples efficiently with deoxygenated acceptors—a feat not possible with the corresponding O-benzyl-protected donor [2].

High-Purity Reference Standards and Analytical Probes

The high crystallinity and sharp melting point of the tribenzoate (163–164 °C) make it the preferred form for producing high-purity rhamnose donor batches used as analytical reference standards. Its ambient stability simplifies global shipment and long-term storage without the cold-chain infrastructure required for the tri-O-acetyl analog, reducing total cost of ownership for large research networks.

Orthogonal Multi-Donor Automated Synthesis

In automated synthesizers where protecting group “arms” must be chemoselectively manipulated, the tribenzoate serves as a base-labile but acid-stable donor. This allows it to be used in sequence with a tri-O-acetyl donor (which can be cleaved earlier) in a unified synthetic protocol, enabling the construction of libraries of asymmetrically protected rhamnans for glycan array screening [3].

Application
Selection Property
Validation Focus
O-Antigen Oligosaccharide Assembly
1,2-trans stereoselectivity
Glycosylation yield and anomeric purity
Deoxygenated Saccharide Probe Synthesis
Benzoyl donor tolerance to deoxygenation
Coupling efficiency with deoxy acceptors
High-Purity Donor Reference Standards
Crystallinity & ambient stability
Melting point and chromatographic purity
Orthogonal Donor in Automated Synthesis
Acid-stable, base-labile profile
Chemoselective deprotection sequence
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